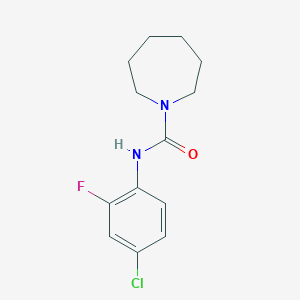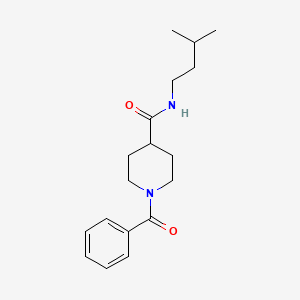
N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Descripción general
Descripción
N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as MPPTB, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in scientific research. This compound belongs to the class of triazole-based compounds that have shown promising results in various biological activities.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and proliferation. This compound has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in the regulation of cell survival and proliferation. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes and signaling pathways, this compound can induce cell death and inhibit the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. This compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is its high potency and selectivity towards its target enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various diseases and developing new therapeutic agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. One area of research could be the development of new analogs of this compound with improved solubility and pharmacokinetics. Another area of research could be the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to understand the toxicity profile of this compound and its potential for clinical translation. Overall, this compound has shown promising results in various scientific research areas and has the potential to be a valuable tool for developing new therapeutic agents.
Aplicaciones Científicas De Investigación
N-methyl-N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neuronal cells from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-methyl-N-phenyl-4-(5-phenyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-25(19-10-6-3-7-11-19)22(27)18-12-14-20(15-13-18)26-21(16-23-24-26)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNUQGQOZUTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1-[(2-pyrimidinylthio)acetyl]indoline](/img/structure/B4688075.png)
![3-(4-methylphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4688080.png)
![10-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-10H-phenothiazine](/img/structure/B4688093.png)
![5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4688101.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688119.png)
![4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4688127.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4688130.png)


![4-(4-allyl-5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4688155.png)
![{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4688160.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4688161.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4688166.png)